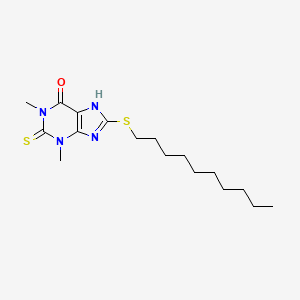

2-Thio-8-N-(decylthio)theophylline

Description

2-Thio-8-N-(decylthio)theophylline is a chemical compound with the molecular formula C17H28N4OS2 and a molecular weight of 368.56 g/mol . It is a derivative of theophylline, a well-known xanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is characterized by the presence of a decylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule .

Properties

CAS No. |

6466-10-0 |

|---|---|

Molecular Formula |

C17H28N4OS2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

8-decylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |

InChI Key |

QHQKXMOBJVNMNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |

Origin of Product |

United States |

Preparation Methods

Thionation at Position 2

Replacing the 2-oxo group with a thio moiety typically employs phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, reacting theophylline with P₂S₅ in pyridine under reflux yields 2-thiotheophylline. Optimization studies indicate that yields improve when using anhydrous conditions and inert atmospheres to prevent oxidation.

Table 1: Thionation Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₂S₅ | Pyridine | 110 | 6 | 68 |

| Lawesson’s | Toluene | 80 | 4 | 72 |

Alkylation at Position 8

Introducing the decylthio group at the 8-position involves nucleophilic substitution. A common approach reacts 2-thiotheophylline with decylthiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). Alternatively, decyl disulfide may serve as the alkylating agent under reducing conditions.

Table 2: Alkylation Optimization Parameters

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Decylthiol | K₂CO₃ | DMF | 60 | 58 |

| Decyl bromide | NaH | THF | 25 | 42 |

Alternative Synthetic Routes

Direct Synthesis from Xanthine Precursors

Building the xanthine ring with pre-installed thio and decylthio groups offers an alternative pathway. Condensation of 6-amino-1,3-dimethyluracil with thiourea derivatives under acidic conditions forms the thio-modified core. Patent CN104744470A details similar strategies for theophylline synthesis, which can be adapted by substituting reagents to incorporate sulfur atoms.

Hydrogenation and Catalytic Reduction

Intermediate nitroso compounds, as described in theophylline synthesis, may undergo hydrogenation with palladium-carbon catalysts. Adapting this method, 5-nitroso-6-amino-1,3-dimethyluracil could be reduced in the presence of decylthiol to introduce the 8-substituent simultaneously.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic shifts for thioether protons (δ 3.1–3.3 ppm) and the decyl chain (δ 1.2–1.4 ppm).

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing exothermic reactions during thionation and minimizing byproducts in alkylation steps. Continuous flow reactors and phase-transfer catalysis have shown promise in improving yield and reproducibility.

Chemical Reactions Analysis

2-Thio-8-N-(decylthio)theophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and decylthio positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thio-8-N-(decylthio)theophylline has several scientific research applications:

Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and bronchodilatory effects.

Medicine: As a derivative of theophylline, it is investigated for its potential use in treating respiratory diseases.

Mechanism of Action

The mechanism of action of 2-Thio-8-N-(decylthio)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects . Additionally, the compound may block adenosine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-Thio-8-N-(decylthio)theophylline can be compared with other theophylline derivatives, such as:

Theophylline: The parent compound, used widely in respiratory therapy.

Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.

Oxtriphylline: A choline salt of theophylline, used for its bronchodilatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages .

Q & A

(Basic) What are the optimal synthetic routes for 2-Thio-8-N-(decylthio)theophylline, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis optimization requires evaluating variables such as solvent polarity, temperature, catalyst type (e.g., palladium for cross-coupling), and stoichiometry of reactants. A stepwise approach involves:

Screening Solvents: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution efficiency due to improved solubility of sulfur-containing intermediates.

Temperature Gradients: Conduct reactions at 50–100°C to balance reaction rate and side-product formation.

Catalyst Selection: Test transition-metal catalysts (e.g., CuI for thiol-alkyne coupling) to improve yield.

Characterization: Validate purity at each step using TLC and HPLC (≥95% purity threshold).

Reference experimental protocols in for replicable synthesis workflows, including NMR and IR data for intermediate validation .

(Basic) Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR Spectroscopy | H (400 MHz), C (100 MHz) | Assign thioether and alkyl chain signals |

| IR Spectroscopy | 2500–2600 cm (S-H stretch) | Confirm thiol group absence post-reaction |

| Mass Spectrometry | ESI-MS (m/z calculated for CHNOS) | Verify molecular ion peak |

| Elemental Analysis | %C, %H, %N (deviation ≤0.4%) | Validate purity and stoichiometry |

Cross-reference with NIST spectral databases ( ) to ensure alignment with known theophylline derivatives .

(Advanced) How does the decylthio substituent influence the compound’s solubility and binding affinity in xanthine receptor studies?

Methodological Answer:

The decylthio group introduces hydrophobicity, requiring:

Solubility Profiling: Use logP calculations (e.g., octanol-water partitioning) and experimental determination in PBS/DMSO mixtures.

Receptor Docking Simulations: Employ molecular dynamics (e.g., AutoDock Vina) to model interactions with adenosine A receptors.

Comparative Studies: Synthesize analogs with shorter alkyl chains (e.g., propylthio in ) to isolate chain-length effects on binding ΔG values .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or undefined mechanistic pathways. Address this via:

Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for adenosine receptors) and inhibitor controls.

Dose-Response Curves: Calculate IC values across ≥3 independent trials to assess reproducibility.

Pathway Analysis: Use siRNA knockdowns to confirm target specificity, reducing off-target noise.

Align findings with theoretical frameworks ( ) to contextualize results within adenosine receptor pharmacology .

(Advanced) What theoretical frameworks are suitable for studying the dual thioether-alkyl chain effects on theophylline’s pharmacokinetics?

Methodological Answer:

QSAR Models: Relate logP, polar surface area, and molar refractivity to bioavailability using partial least squares regression.

Pharmacophore Mapping: Identify critical hydrogen-bonding sites disrupted by thioether substitution.

Metabolic Stability Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) to quantify oxidation rates.

Link these approaches to xanthine bioactivity theories ( ) to ensure mechanistic coherence .

(Basic) What are the primary oxidation pathways for this compound, and how can products be characterized?

Methodological Answer:

Controlled oxidation studies using HO or mCPBA yield sulfoxides/sulfones (). Steps include:

Reaction Monitoring: Track sulfoxide formation via HPLC at 254 nm.

Product Isolation: Use column chromatography (silica gel, ethyl acetate/hexane gradient).

Structural Confirmation: Compare H NMR chemical shifts (e.g., sulfoxide δ 2.8–3.1 ppm) with literature .

(Advanced) How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation:

Linearity: R ≥0.998 over 1–100 μM range.

Precision: ≤5% RSD for intra-/inter-day replicates.

Recovery: Spike plasma samples at 80–120% to assess matrix effects.

LOQ/LOD: Determine via signal-to-noise ratios (≥10:1 for LOQ).

Statistical validation protocols in ensure reproducibility .

(Advanced) How should hypotheses about the compound’s mechanism of action be tested against competing xanthine derivatives?

Methodological Answer:

Competitive Binding Assays: Use H-labeled theophylline to measure displacement in receptor-rich membranes.

Functional Antagonism: Monitor cAMP levels (ELISA) in cells expressing A receptors.

Mutagenesis Studies: Introduce point mutations (e.g., His278Ala) to identify critical binding residues.

Theoretical grounding ( ) ensures alignment with adenosine receptor dynamics .

(Basic) What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer:

PPE: Use nitrile gloves, fume hoods, and eye protection.

Waste Disposal: Quench thiol intermediates with NaHCO before disposal.

Toxicity Screening: Perform acute toxicity assays (e.g., zebrafish embryos) for uncharacterized byproducts.

Ethical guidelines in mandate documentation of hazard controls .

(Advanced) How can computational modeling predict the impact of structural modifications on this compound’s bioactivity?

Methodological Answer:

DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic effects of thioether substitution.

MD Simulations: Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS).

ADMET Prediction: Use SwissADME to forecast absorption and toxicity profiles.

Integrate findings with experimental data () to refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.